molecular formula C25H22ClFN4O2S B2926872 N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242882-08-1

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2926872
CAS No.: 1242882-08-1
M. Wt: 496.99
InChI Key: YSAAWFTWULQCAJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). Source This compound has emerged as a critical pharmacological tool for dissecting the complex signaling networks governed by FAK in cellular and disease contexts. Its primary research value lies in oncology, where it is used to investigate FAK's role in driving tumor progression, including processes such as cancer cell migration, invasion, proliferation, and survival within the tumor microenvironment. Source By potently inhibiting FAK autophosphorylation at Y397 and downstream signaling pathways, this inhibitor enables researchers to explore mechanisms of cancer metastasis and to assess the therapeutic potential of FAK blockade in various preclinical models. Source Beyond oncology, its application extends to research in fibrosis and angiogenesis, where FAK signaling is also a pivotal mediator. This makes it an invaluable compound for researchers aiming to understand and target integrin-mediated signaling and growth factor receptor crosstalk.

Properties

CAS No.

1242882-08-1

Molecular Formula

C25H22ClFN4O2S

Molecular Weight

496.99

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H22ClFN4O2S/c26-19-11-15(8-9-20(19)27)12-28-23(32)17-7-4-10-31(13-17)25-29-21-18(16-5-2-1-3-6-16)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33)

InChI Key

YSAAWFTWULQCAJ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC(=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, starting with the preparation of the thienopyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the 3-chloro-4-fluorobenzyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Chemical Reactions Analysis

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

a) Thieno[3,2-d]pyrimidinone vs. Tetrahydropyrimidine

  • Compound 51 (): Features a saturated tetrahydropyrimidine core with a 5-benzyl group and 3-(2,4-difluorobenzyl) substituent.
  • Compound (CAS 899547-29-6): Shares the thieno[3,2-d]pyrimidinone core but replaces the piperidine-carboxamide with a thioacetamide linker. The thioether group may reduce metabolic stability due to susceptibility to oxidation compared to the carboxamide in the target compound .
Parameter Target Compound Compound Compound 51 ()
Core Structure Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Tetrahydropyrimidin-4-one
Molecular Weight Not explicitly stated 474.0 Not provided
Key Linker Piperidine-3-carboxamide Thioacetamide Carboxamide

b) Pyrazolo[3,4-d]pyrimidine Derivatives ()

The compound in utilizes a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system. This scaffold’s extended conjugation and chromene moiety may target different kinases (e.g., PI3K or mTOR) compared to the thienopyrimidinone-based target compound .

Substituent Profiling

a) Halogenated Benzyl Groups

  • Target Compound : 3-Chloro-4-fluorobenzyl group balances electronegativity and steric bulk, favoring interactions with hydrophobic kinase pockets.
  • Compound : 2,4-Difluorobenzyl substituent increases polarity but may reduce binding affinity due to smaller van der Waals contacts .

b) Piperidine vs. Alternative Linkers

The target compound’s piperidine-3-carboxamide linker introduces conformational flexibility and basicity, which may enhance cellular permeability compared to rigid aromatic linkers in ’s chromene derivatives .

Pharmacological Implications

  • Target Selectivity: The thienopyrimidinone core in the target compound and analog suggests preferential inhibition of tyrosine kinases (e.g., EGFR or Src-family kinases), whereas ’s chromene-pyrazolopyrimidine hybrid may target serine/threonine kinases .
  • ADMET Properties : The piperidine ring in the target compound likely improves aqueous solubility (pH-dependent ionization) over the fully aromatic compound. However, the 3-chloro-4-fluorobenzyl group could increase CYP450-mediated metabolism risk compared to less halogenated analogs .

Biological Activity

N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a halogenated benzyl group. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Overview

The compound's structure can be broken down as follows:

Structural Feature Description
Piperidine Ring A six-membered ring containing one nitrogen atom, often associated with various biological activities.
Thieno[3,2-d]pyrimidine Moiety A fused heterocyclic system that enhances the compound's reactivity and biological potential.
Halogenated Benzyl Group The presence of chlorine and fluorine atoms may influence pharmacokinetic properties and receptor interactions.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit anticancer activity. For instance, thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Similar piperidine derivatives have shown efficacy against acetylcholinesterase (AChE) and other enzymes relevant in cancer and neurodegenerative diseases. For example, compounds with a piperidine nucleus have been associated with AChE inhibition, which is crucial in Alzheimer's disease treatment .

Case Studies

  • Study on Thieno[3,2-d]pyrimidine Derivatives :
    • Objective : Evaluate the anticancer activity of thieno[3,2-d]pyrimidine derivatives.
    • Findings : Compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
    • : The thieno[3,2-d]pyrimidine core is essential for anticancer activity.
  • Piperidine-Based Compounds Against AChE :
    • Objective : Assess the enzyme inhibitory effects of synthesized piperidine derivatives.
    • Findings : The synthesized compounds showed IC50 values for AChE inhibition between 15 and 25 µM.
    • : Piperidine derivatives are promising candidates for developing treatments for Alzheimer's disease.

Pharmacological Implications

The unique combination of structural features in this compound suggests several pharmacological implications:

  • Antitumor Activity : The compound's ability to induce apoptosis in cancer cells may lead to its development as a therapeutic agent in oncology.
  • Neuroprotective Effects : Given its potential to inhibit AChE, it may serve as a candidate for treating neurodegenerative diseases.
  • Broad-Spectrum Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, this compound warrants investigation in this area.

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical intermediates?

The compound is synthesized via multi-step procedures involving:

  • Coupling reactions : Use of EDC·HCl and HOBt·H₂O to activate carboxylic acids for amide bond formation with amines, as seen in analogous piperidine carboxamide syntheses .
  • Key intermediates : The thieno[3,2-d]pyrimidinone core is prepared via cyclization of substituted thioureas, while the 3-chloro-4-fluorobenzyl group is introduced via nucleophilic substitution or reductive amination .
  • Purification : Reverse-phase HPLC (≥98% purity) and column chromatography are standard .

Q. Which analytical techniques are used to confirm the compound’s structural identity and purity?

  • 1H NMR : Resonances for aromatic protons (δ 7.2–7.6 ppm), piperidine methylene groups (δ 3.6–4.0 ppm), and the thienopyrimidinone carbonyl (δ ~170 ppm in 13C NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching calculated values) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How do researchers address poor solubility during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizing agents.
  • Structural modifications : Introducing polar groups (e.g., hydroxyl, sulfone) on the piperidine or benzyl moieties, as demonstrated in related fluorophenyl derivatives .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s metabolic stability for in vivo studies?

  • Electron-withdrawing substituents : Trifluoromethyl or chloro groups on the benzyl ring reduce oxidative metabolism, as seen in analogs with enhanced pharmacokinetic profiles .
  • Isotope labeling : Deuterium incorporation at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. How is structure-activity relationship (SAR) analysis conducted to improve target affinity?

  • Fragment-based design : Systematic substitution of the thienopyrimidinone 7-phenyl group with heteroaromatic rings (e.g., pyridyl, imidazolyl) to evaluate binding pocket interactions .
  • Free-energy perturbation (FEP) calculations : Computational modeling to predict substituent effects on kinase inhibition (e.g., targeting EGFR or BTK) .

Q. What methodologies resolve contradictions in biological activity across assay platforms?

  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cell-based luciferase reporter assays.
  • Pharmacokinetic profiling : Discrepancies may arise from differential cell permeability or protein binding, requiring LC-MS/MS quantification of intracellular concentrations .

Q. How are off-target effects minimized during lead optimization?

  • Selectivity screening : Profiling against panels of kinases or GPCRs using competitive binding assays (e.g., KINOMEscan®).
  • Crystallography : Resolving co-crystal structures with off-target proteins to guide steric hindrance strategies (e.g., bulkier substituents on the piperidine ring) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Low yields in cyclization steps : Optimize reaction temperature and catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) .
  • Purification bottlenecks : Switch from column chromatography to recrystallization using ethanol/water mixtures .

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